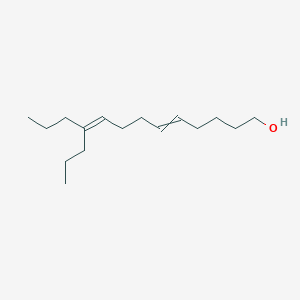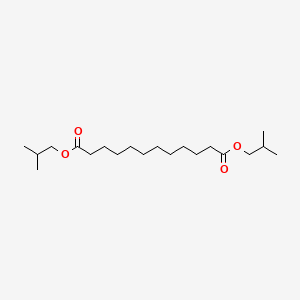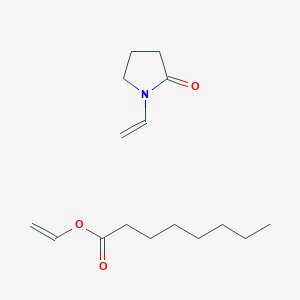
2,6-Dicyclohexylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dicyclohexylnaphthalene is an organic compound with the molecular formula C22H28. It is a derivative of naphthalene, where two cyclohexyl groups are attached at the 2 and 6 positions of the naphthalene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dicyclohexylnaphthalene typically involves the alkylation of naphthalene with cyclohexyl groups. One common method is the regioselective di-tert-amylation of naphthalene over reusable H-mordenite zeolite. This process involves the use of tert-amyl alcohol in cyclohexane over H-mordenite zeolite, optimized to yield 2,6-dialkylnaphthalenes .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of zeolites for alkylation reactions is a promising approach due to their ability to control regioselectivity and yield high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Dicyclohexylnaphthalene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace hydrogen atoms with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2,6-dicyclohexylnaphthoquinone, while substitution reactions can produce various substituted naphthalenes .
Applications De Recherche Scientifique
2,6-Dicyclohexylnaphthalene has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organic compounds and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins
Mécanisme D'action
The mechanism of action of 2,6-Dicyclohexylnaphthalene involves its interaction with molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The specific pathways and targets depend on the context of its application and the nature of the interactions .
Comparaison Avec Des Composés Similaires
2,6-Dimethylnaphthalene: A precursor for naphthalene-2,6-dicarboxylic acid, used in the production of poly(ethylene naphthalate).
2,6-Dihydroxynaphthalene: Used in the preparation of various dyes, pigments, and other organic compounds.
2,6-Dicarboxynaphthalene: Known for its applications in the synthesis of specialty chemicals and materials .
Uniqueness: Its cyclohexyl groups provide steric hindrance and influence its chemical behavior, making it a valuable compound for various research and industrial purposes .
Propriétés
Numéro CAS |
42044-10-0 |
|---|---|
Formule moléculaire |
C22H28 |
Poids moléculaire |
292.5 g/mol |
Nom IUPAC |
2,6-dicyclohexylnaphthalene |
InChI |
InChI=1S/C22H28/c1-3-7-17(8-4-1)19-11-13-22-16-20(12-14-21(22)15-19)18-9-5-2-6-10-18/h11-18H,1-10H2 |
Clé InChI |
CTTQCTOMFNCUJQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2=CC3=C(C=C2)C=C(C=C3)C4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-C-heptyl-N-hydroxycarbonimidoyl]-4-nonylphenol](/img/structure/B14665026.png)
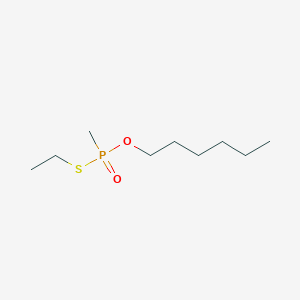
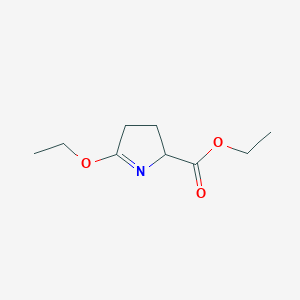
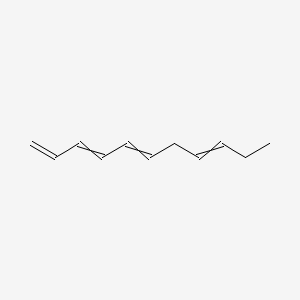
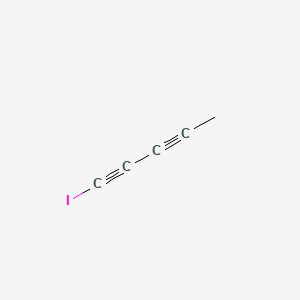
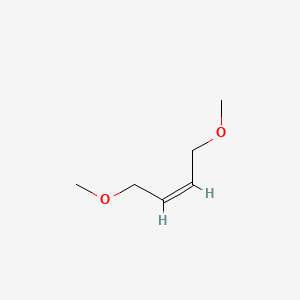

![5-{[(2,4-Dioxoimidazolidin-1-yl)imino]methyl}furan-2-carbonitrile](/img/structure/B14665050.png)

![Dimethyl [(carbamoylamino)methyl]phosphonate](/img/structure/B14665062.png)
